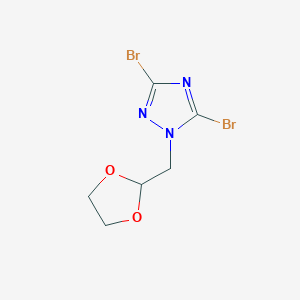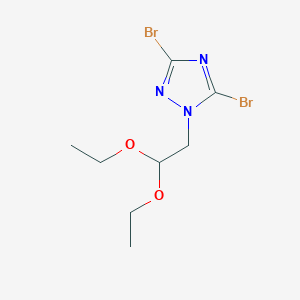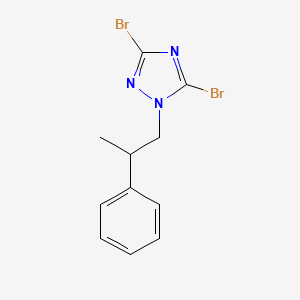![molecular formula C9H4Br2F3N3 B6344624 3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240571-47-4](/img/structure/B6344624.png)
3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole” is a chemical compound with the empirical formula C9H4Br2F3N3 . It is a heterocyclic compound and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole” can be represented by the SMILES stringBrc1n[nH]c(Br)n1 . The InChI key for this compound is FRAKFBWDPXYIQO-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole” is a solid compound . Its molecular weight is 226.86 g/mol . More specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Cross-Coupling Reactions
This compound can be utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic synthesis . The presence of the triazole moiety and halogen substituents makes it a potential candidate for acting as an electrophile in these reactions. The trifluoromethyl group could enhance the reactivity due to its electron-withdrawing nature, making the compound a valuable addition to the arsenal of reagents used in pharmaceutical and material science research.
Antidepressant and Antipsychotic Drug Development
The triazole ring system is a common feature in various therapeutic agents. The compound could serve as a precursor or intermediate in the synthesis of antidepressant and antipsychotic drugs . Its structural features may be exploited to modulate the biological activity of new drug candidates, potentially leading to the development of more effective treatments.
Antihistamine Agents
Given its structural similarity to known antihistamines, this compound could be investigated for its efficacy as an antihistamine agent . Research could focus on synthesizing derivatives and evaluating their ability to bind to histamine receptors, which could contribute to the discovery of new allergy medications.
Anti-fungal Applications
The bromine atoms present in the compound could make it a suitable candidate for the development of anti-fungal agents . Brominated compounds are known for their biocidal properties, and this compound could be studied for its potential to inhibit the growth of fungal pathogens, addressing a significant need in agricultural and medical sectors.
Anticancer Research
Compounds with trifluoromethyl groups have been associated with anticancer activity. This particular compound could be explored for its potential use in anticancer research . Its ability to interact with various biological targets could be harnessed to design novel chemotherapeutic agents.
Antioxidant and Anti-inflammatory Properties
The unique structure of this compound suggests possible antioxidant and anti-inflammatory properties . Research could be directed towards understanding how the compound interacts with oxidative stress pathways and inflammatory responses, which could lead to the development of new treatments for chronic diseases.
Safety and Hazards
Propiedades
IUPAC Name |
3,5-dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2F3N3/c10-8-15-9(11)17(16-8)3-4-1-6(13)7(14)2-5(4)12/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEYPQFIMJVNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile](/img/structure/B6344560.png)
![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)

![3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344593.png)


![3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344609.png)

![3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B6344627.png)
![3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344634.png)
![3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344637.png)
![3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344641.png)
![3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344647.png)